molecular formula C14H16N2O4S2 B2493798 ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 327094-67-7

ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No. B2493798
CAS RN: 327094-67-7
M. Wt: 340.41
InChI Key: WJBKLQMNCIGGAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, ultrasonic-assisted synthesis, or reactions under specific conditions to achieve the desired structural complexity. For example, dihydropyrimidinone derivatives, which share structural similarities with the target compound, have been prepared through tri-component reactions involving ethyl acetoacetate, aldehydes, and thiourea, using modified montmorillonite nanostructures as catalysts. This method, especially when assisted by ultrasonic irradiation, provides excellent yields in short reaction times at room temperature (Darehkordi & Ghazi, 2015).

Molecular Structure Analysis

The structure of molecules similar to the target compound has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectrometry, alongside X-ray diffraction analysis for precise spatial configuration determination. For instance, the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a related compound, has been determined, indicating its relevance as a starting material for synthesizing new, potentially biologically active derivatives (Ukrainets, Grinevich, & Alekseeva, 2017).

Scientific Research Applications

Synthesis Processes and Applications

Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate, and its derivatives, have been synthesized and studied for various applications, primarily in pharmaceutical and material science research. The compound is involved in multi-component condensations, forming several complex structures with potential biological activity. It has been used to synthesize derivatives with significant inhibition of Hep-G2 cell growth, indicating potential antitumor properties (Aly et al., 2010). Moreover, these compounds have shown promising antimicrobial activity against various pathogens, suggesting a role in developing new antimicrobial agents (Vasilkova et al., 2020).

properties

IUPAC Name

ethyl 2-(12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-4-20-9(17)5-14(19)6-21-13-15-11-10(12(18)16(13)14)7(2)8(3)22-11/h19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBKLQMNCIGGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate

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